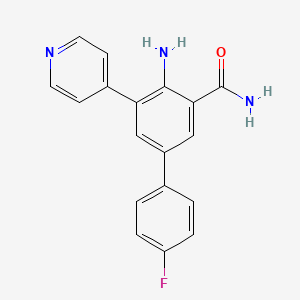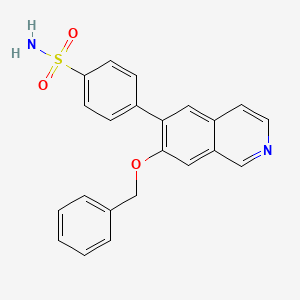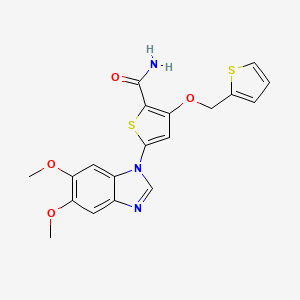![molecular formula C16H13ClFN3S B10755550 6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B10755550.png)
6-(4-Fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- SKF-86002-A2 is an orally active p38 MAPK inhibitor.
- It exhibits anti-inflammatory, anti-arthritic, and analgesic activities.
- The compound inhibits lipopolysaccharide (LPS)-stimulated human monocyte production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) with an IC50 of 1 μM .
Preparation Methods
- Synthetic Routes: Detailed synthetic routes for SKF-86002-A2 are not widely documented in the literature.
- Reaction Conditions: Specific reaction conditions are not readily available.
- Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
- Types of Reactions: SKF-86002-A2 does not undergo extensive characterization in terms of specific chemical reactions.
- Common Reagents and Conditions: Due to limited data, commonly used reagents and conditions remain unspecified.
- Major Products: Detailed information on major products resulting from reactions involving SKF-86002-A2 is not readily accessible.
Scientific Research Applications
- Chemistry: SKF-86002-A2’s potential applications in synthetic chemistry are not well-documented.
- Biology: Limited studies explore its biological applications.
- Medicine: Research suggests its anti-inflammatory properties, but clinical applications are not well-established.
- Industry: Industrial applications remain unexplored.
Mechanism of Action
- Molecular Targets: SKF-86002-A2 targets p38 MAPK.
- Pathways: It modulates inflammatory pathways, impacting cytokine production and cellular responses.
Comparison with Similar Compounds
- Uniqueness: SKF-86002-A2’s distinct features are not extensively compared in the literature.
- Similar Compounds: Other p38 MAPK inhibitors include SB203580, BIRB 796, and VX-745.
Properties
Molecular Formula |
C16H13ClFN3S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C16H12FN3S.ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;/h1-8H,9-10H2;1H |
InChI Key |
DXABEOGYKCNCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)

![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)


![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(2-(methylamino)ethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755512.png)
![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755518.png)
![N-(4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}phenyl)methanesulfonamide](/img/structure/B10755535.png)
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B10755539.png)
![4-(1,4-Diethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755544.png)
![4-(4-(3-Aminoprop-1-yn-1-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B10755545.png)
![4-[1-(4-Aminomethyl-phenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-furazan-3-ylamine](/img/structure/B10755552.png)
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(1-methylpiperidin-4-yl)methoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755555.png)
![4-[1-(3-Dimethylamino-propyl)-1H-imidazo[4,5-c]pyridin-2-yl]-furazan-3-ylamine](/img/structure/B10755570.png)
